molecular formula C7H14O4 B2585454 2-Hydroxy-4-methoxy-4-methylpentanoic acid CAS No. 1699648-25-3

2-Hydroxy-4-methoxy-4-methylpentanoic acid

Cat. No.: B2585454
CAS No.: 1699648-25-3
M. Wt: 162.185
InChI Key: GTDOULYPRGGZBE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-4-methylpentanoic acid can be achieved through several methods:

    Alkylation: This involves the introduction of an alkyl group into the molecule. The reaction typically requires a strong base and an alkyl halide.

    Hydroxylation: This process introduces a hydroxyl group into the molecule. It can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include:

    Catalytic Hydrogenation: This method uses a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen to the molecule.

    Esterification: This involves the reaction of an alcohol with an acid to form an ester, which can then be hydrolyzed to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of 2-keto-4-methoxy-4-methylpentanoic acid.

    Reduction: Formation of 2-hydroxy-4-methoxy-4-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-methoxy-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, such as oxidoreductases and transferases.

    Pathways: The compound may influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes.

Comparison with Similar Compounds

2-Hydroxy-4-methoxy-4-methylpentanoic acid can be compared with other similar compounds, such as:

    2-Hydroxy-4-methylpentanoic acid: Lacks the methoxy group, which may result in different chemical properties and reactivity.

    4-Methoxy-4-methylpentanoic acid: Lacks the hydroxyl group, affecting its solubility and potential biological activity.

    2-Hydroxy-4-methoxybutanoic acid: Has a shorter carbon chain, which may influence its physical and chemical properties.

Properties

IUPAC Name

2-hydroxy-4-methoxy-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2,11-3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOULYPRGGZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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